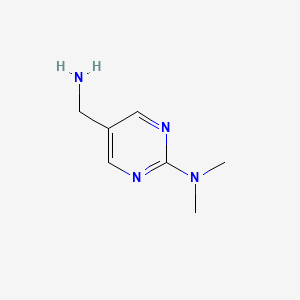![molecular formula C10H13N3O B1529310 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile CAS No. 1342241-76-2](/img/structure/B1529310.png)
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile
Descripción general
Descripción
“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1342241-76-2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Pyridine derivatives have been synthesized and their structural features studied through various spectroscopic methods, including IR, UV-vis absorption, and fluorescence spectroscopy, as well as X-ray diffraction. These analyses provide insights into the effects of substituents on the compounds' optical properties and emission spectra, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Corrosion Inhibition
Research has explored the use of pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. Through techniques like gravimetric analysis, electrochemical impedance spectroscopy, and potentiodynamic polarization, these compounds have been shown to provide significant protection against corrosion, highlighting their potential industrial applications in metal preservation (Ansari, Quraishi, & Singh, 2015).
Antibacterial Activity
Novel pyrrolidin-3-cyanopyridine derivatives have been synthesized and tested for their antimicrobial properties. These studies have found that some derivatives exhibit considerable antibacterial activity, making them candidates for further exploration as antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Chemical Reactivity and Synthesis of Heterocyclic Compounds
Pyridine derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds. Through novel synthetic protocols, these derivatives have been utilized in reactions leading to the creation of new chemical entities with potential applications in pharmaceuticals and materials science (Kobayashi, Nakagawa, & Kozuki, 2012).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(5-6-14-2)10-3-4-12-9(7-10)8-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKYQNWVNTKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)

![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)


![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
